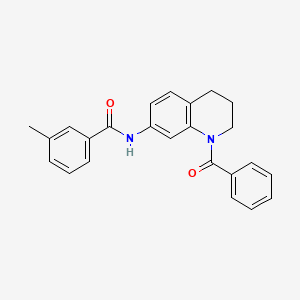
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, otherwise known as N-benzoyl-THQ-methylbenzamide, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations when used in laboratory experiments.
科学的研究の応用
N-benzoyl-THQ-methylbenzamide has been used in a variety of scientific research applications, such as drug discovery, drug metabolism studies, and enzyme inhibition studies. This compound has been found to be a potent inhibitor of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been used as a model compound to study the interactions between drugs and enzymes.
作用機序
The mechanism of action of N-benzoyl-THQ-methylbenzamide is thought to involve the inhibition of aldehyde oxidase, an enzyme involved in the metabolism of certain drugs. This compound binds to the active site of the enzyme, blocking the enzyme's ability to catalyze the oxidation of aldehydes. This inhibition leads to the accumulation of the aldehyde substrate and ultimately affects the metabolism of the drug.
Biochemical and Physiological Effects
N-benzoyl-THQ-methylbenzamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme aldehyde oxidase, which is involved in the metabolism of certain drugs. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In animal studies, this compound has been found to reduce inflammation and inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
N-benzoyl-THQ-methylbenzamide has several advantages when used in laboratory experiments. This compound is relatively stable and can be synthesized in a relatively short amount of time. In addition, this compound is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, N-benzoyl-THQ-methylbenzamide also has some limitations. This compound has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. In addition, this compound is relatively expensive, which can limit its use in certain types of experiments.
将来の方向性
The potential applications of N-benzoyl-THQ-methylbenzamide are vast and diverse. One future direction for this compound is the development of new drugs that utilize this compound as an active ingredient. In addition, this compound could be used in the development of new drug delivery systems, such as nanotechnology-based drug delivery systems. Furthermore, this compound could be used in the study of enzyme inhibition and drug metabolism. Finally, this compound could be used in the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs.
合成法
N-benzoyl-THQ-methylbenzamide can be synthesized from a variety of starting materials, including benzoyl chloride, 1,2,3,4-tetrahydroquinoline (THQ), and 3-methylbenzamide. The synthesis method involves the condensation reaction of the starting materials in an aqueous solution, followed by the addition of a base and a catalyst to the reaction mixture. The reaction is then heated to a specific temperature and allowed to proceed to completion. The resulting product is then purified and isolated by column chromatography.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-5-10-20(15-17)23(27)25-21-13-12-18-11-6-14-26(22(18)16-21)24(28)19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTPABHPFRELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)
![2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566931.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566935.png)
![2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566948.png)
![2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566954.png)
![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566980.png)
![3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566982.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide](/img/structure/B6566983.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6566998.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B6567005.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6567008.png)